4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the core pyrazole structure. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. Subsequent steps involve the introduction of the bromophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the benzoate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The aromatic rings in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl ether: Shares the bromophenyl group but differs in overall structure and properties.
Methyl 4-(4-bromophenyl)benzoate: Similar ester functionality but lacks the pyrazole ring.
4-Bromodiphenyl ether: Contains the bromophenyl group but has a different overall structure.
Uniqueness
4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate is unique due to its combination of multiple aromatic rings, a pyrazole core, and a benzoate ester
Properties
Molecular Formula |
C30H22BrN3O2 |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
[4-[(E)-[4-(3-bromophenyl)-5-methyl-2-phenylpyrazol-3-yl]iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C30H22BrN3O2/c1-21-28(24-11-8-12-25(31)19-24)29(34(33-21)26-13-6-3-7-14-26)32-20-22-15-17-27(18-16-22)36-30(35)23-9-4-2-5-10-23/h2-20H,1H3/b32-20+ |
InChI Key |
TVFPRUPXFLZCCA-UZWMFBFFSA-N |
Isomeric SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)Br)/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)Br)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.